molecular formula C10H12ClN3O2 B1493265 1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid CAS No. 1876975-32-4

1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B1493265
CAS No.: 1876975-32-4
M. Wt: 241.67 g/mol
InChI Key: SEEFKOFPOQUOJV-UHFFFAOYSA-N
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Description

1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring fused with a substituted pyrimidine moiety. The molecule contains a carboxylic acid group at the 3-position of the pyrrolidine ring and a 6-chloro-2-methylpyrimidin-4-yl substituent. Its physicochemical properties, such as solubility and stability, are likely influenced by the chlorine and methyl substituents on the pyrimidine ring and the polar carboxylic acid group.

Properties

IUPAC Name

1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c1-6-12-8(11)4-9(13-6)14-3-2-7(5-14)10(15)16/h4,7H,2-3,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEFKOFPOQUOJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by its pyrrolidine ring and a chlorinated pyrimidine moiety. The molecular formula is C9H10ClN3O2C_9H_{10}ClN_3O_2 with a molecular weight of 227.65 g/mol .

PropertyValue
Molecular FormulaC9H10ClN3O2
Molecular Weight227.65 g/mol
Purity≥ 95%

Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to pyrrolidine derivatives. For instance, a study evaluated the cytotoxic effects of various 5-oxopyrrolidine derivatives on A549 human lung adenocarcinoma cells using an MTT assay. The results indicated that these compounds exhibited structure-dependent anticancer activity, with some derivatives showing significant cytotoxicity compared to cisplatin, a standard chemotherapeutic agent .

Case Study: Anticancer Efficacy

A549 cells were treated with a concentration of 100 µM for 24 hours, revealing varying degrees of cell viability post-treatment. The findings suggest that modifications in the chemical structure can enhance or diminish the anticancer efficacy of these compounds.

Antimicrobial Properties

The compound's potential antimicrobial activity has also been investigated. Research indicates that certain pyrrolidine derivatives possess notable antibacterial effects against pathogenic bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for effective compounds ranged from 0.96 to 7.81 µg/mL, demonstrating comparable efficacy to standard antibiotics .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.96 - 7.81
Klebsiella pneumoniaeWeak inhibition observed
Escherichia coliWeak inhibition observed
Pseudomonas aeruginosaNo significant activity

The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets such as enzymes or receptors involved in cancer proliferation or bacterial metabolism. For example, compounds in this class have been shown to inhibit COX-2 activity, which is crucial in inflammatory responses and cancer progression .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C11H13ClN2O2
  • Molecular Weight : 240.69 g/mol
  • CAS Number : 2091697-79-7

The structure of 1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid consists of a pyrrolidine ring substituted with a pyrimidine moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been utilized in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed to target specific proteins for degradation. For instance, research demonstrated that derivatives of this compound could effectively degrade target proteins in ovarian cancer cells, showcasing its utility in cancer therapeutics .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Its structural features allow it to interact with bacterial enzymes, potentially inhibiting their activity and leading to bacterial cell death. This application is particularly relevant in the context of increasing antibiotic resistance .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving pyrimidine and pyrrolidine derivatives. The ability to modify the compound's structure leads to a range of derivatives that may enhance its biological activity or selectivity.

Derivative Description Potential Application
Methyl esterMethyl 1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylateEnhanced solubility and bioavailability
Amine variant1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-amineInvestigated for neuroprotective effects

Case Study 1: PROTAC Development

A study focused on synthesizing PROTACs using 1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine derivatives showed promising results in degrading target proteins linked to tumor growth. The study outlined the synthesis process and biological evaluation, demonstrating significant anticancer efficacy in vitro .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial activity of this compound against various pathogens. The results indicated that certain derivatives exhibited potent inhibition against Gram-positive bacteria, suggesting potential for development into new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to analogs with variations in the heterocyclic core (pyrrolidine vs. piperidine), substituent positions on the pyrimidine ring, and functional groups. Below is a detailed analysis based on available evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Pyrimidine Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid Pyrrolidine 6-Cl, 2-Me, 4-position linkage C₁₁H₁₃ClN₃O₂ 269.7 (calculated) Not available Compact 5-membered ring; polar carboxylic acid
1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid Piperidine 6-Cl, 4-position linkage C₁₀H₁₂ClN₃O₂ 255.7 1160263-08-0 6-membered ring; reduced steric hindrance
1-(4-Chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid Piperidine 4-Cl, 6-Me, 2-position linkage C₁₁H₁₄ClN₃O₂ 255.70 1264036-29-4 Altered substituent positions; increased lipophilicity
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine 2-Cl, 6-Me, 4-carboxylic acid C₆H₅ClN₂O₂ 172.57 89581-58-8 Simpler structure; lacks fused ring system

Key Differences and Implications

Core Structure :

  • The pyrrolidine core (5-membered ring) in the target compound may confer greater rigidity and altered binding kinetics compared to piperidine analogs (6-membered rings). Piperidine derivatives, such as those in and , often exhibit improved solubility due to reduced ring strain.

Substituent Positions :

  • The 6-chloro-2-methylpyrimidin-4-yl group in the target compound differs from the 4-chloro-6-methylpyrimidin-2-yl group in . Substituent positions influence electronic effects (e.g., electron-withdrawing chlorine) and steric interactions with biological targets.

Functional Groups :

  • Carboxylic acid groups (present in all compared compounds) enhance water solubility and enable hydrogen bonding, critical for target engagement. However, the 3-position of the pyrrolidine ring in the target compound may limit conformational flexibility compared to piperidine derivatives.

Limitations and Knowledge Gaps

  • No direct pharmacological or toxicological data were identified for the target compound in the provided evidence. Comparisons rely on structural analogs and inferred properties.
  • Synthetic routes and stability data (e.g., susceptibility to hydrolysis) for the pyrrolidine-based compound remain unexplored in publicly available sources.

Preparation Methods

Synthesis of the Substituted Pyrimidine Intermediate

The key intermediate, 4,6-dichloro-2-methylpyrimidine, is commonly used as a starting material or intermediate for pyrimidine derivatives. Its preparation involves chlorination and methylation steps on the pyrimidine ring, enabling selective reactivity at the 4-position for subsequent substitution.

Coupling with Pyrrolidine-3-carboxylic Acid

The pyrrolidine-3-carboxylic acid moiety is introduced via nucleophilic substitution at the 4-chloro position of the pyrimidine ring. The nitrogen atom of the pyrrolidine ring acts as the nucleophile, displacing the chlorine atom under controlled conditions.

  • Reaction Conditions: The nucleophilic aromatic substitution (SNAr) is typically conducted in polar aprotic solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 60–70 °C) to facilitate displacement.
  • Base Catalysis: A mild base may be used to deprotonate the pyrrolidine nitrogen, enhancing nucleophilicity.
  • Protection Strategies: To preserve stereochemical integrity and avoid side reactions, the pyrrolidine nitrogen is often protected as a tert-butyl carbamate (Boc) or esterified, which can be removed after coupling.

Alternative Approach via Amidation

Another method involves coupling the pyrrolidine-3-carboxylic acid with a 6-chloro-2-methylpyrimidin-4-amine derivative through amide bond formation:

  • Activation of Carboxylic Acid: Using coupling agents such as dicyclohexylcarbodiimide (DCC) and Oxyma in tetrahydrofuran or dichloromethane.
  • Reaction Temperature: Typically 60–65 °C for 4–5 hours.
  • Workup: Quenching with water, filtration, and purification by recrystallization or column chromatography.
  • Deprotection: If protective groups are used, deprotection follows under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
Step Reaction Type Reagents/Conditions Yield Range Notes/References
1 Pyrimidine chlorination and methylation Starting pyrimidine, chlorinating agents, methylating agents, DMF, 80 °C 60–75% Enables selective substitution at 4 and 6 positions
2 Nucleophilic aromatic substitution (SNAr) Pyrrolidine-3-carboxylic acid or Boc-protected derivative, THF/DMSO, base, 60–70 °C 70–85% Protecting groups improve yield and stereochemical retention
3 Amide bond formation DCC, Oxyma, THF, 63–65 °C, 4–5 h 65–80% Purification by filtration and chromatography
4 Deprotection (if applicable) TFA/CH2Cl2 (1:4), room temperature, 2 h >90% Removes Boc or ester protecting groups
  • Stereochemical Integrity: Maintaining the (S)-configuration of the pyrrolidine ring is critical. Use of enantiomerically pure starting materials and mild reaction conditions prevents racemization.
  • Reaction Optimization: Electron-withdrawing chloro substituents on the pyrimidine ring activate it for SNAr, but steric hindrance from bulky protecting groups can reduce reactivity, requiring optimization of nucleophile concentration and temperature.
  • Analytical Characterization: Final products are characterized by ^1H and ^13C NMR spectroscopy, mass spectrometry (LC/MS/MS), and IR spectroscopy to confirm structure and purity.
  • Purification: Column chromatography using methanol/chloroform mixtures or recrystallization from appropriate solvents yields high purity compounds.

The preparation of 1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid involves strategic synthesis of the substituted pyrimidine core and coupling with the pyrrolidine-3-carboxylic acid moiety through nucleophilic aromatic substitution or amide bond formation. Careful control of reaction conditions, use of protecting groups, and purification techniques ensure high yields and stereochemical fidelity. Analytical methods confirm the successful synthesis of the target compound.

- Asian Journal of Chemistry: Detailed synthetic procedures involving substituted pyrimidines and coupling reactions with amines using DCC/Oxyma in THF. - Molecules (2012): Parallel synthesis of substituted pyrrolidinyl-pyrimidine derivatives via multi-step transformations starting from itaconic acid. - Benchchem Q&A: Methodological insights into Boc protection, stereochemical control, and reaction optimization for pyrrolidine-pyrimidine compounds.

Q & A

Q. What are the common synthetic routes for 1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example:

  • Step 1: Condensation of substituted pyrimidine precursors (e.g., 6-chloro-2-methylpyrimidine derivatives) with pyrrolidine intermediates.
  • Step 2: Cyclization under catalytic conditions (e.g., palladium or copper catalysts) in solvents like dimethylformamide (DMF) or toluene, which influence reaction kinetics and purity .
  • Step 3: Carboxylic acid functionalization via hydrolysis or oxidation.

Key Variables:

  • Catalysts: Palladium or copper catalysts enhance cyclization efficiency but may introduce metal contamination requiring post-synthesis purification .
  • Solvents: DMF improves solubility of intermediates but poses environmental concerns; greener alternatives (e.g., ethanol/water mixtures) are being explored .
  • Temperature: Optimized temperatures (80–120°C) balance yield and side reactions.

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 2.5–3.0 ppm (pyrrolidine protons) and δ 8.0–8.5 ppm (pyrimidine aromatic protons) confirm structural integrity.
    • ¹³C NMR: Carboxylic acid carbonyl appears at ~170 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₁₃ClN₃O₂: 278.0593).
  • HPLC: Retention time and peak symmetry assess purity (>95% for most studies) .

Stability Considerations:

  • Store at 2–8°C in sealed containers to prevent hydrolysis of the chloro-pyrimidine moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer: Discrepancies often arise from variations in:

  • Assay Conditions:
    • pH Sensitivity: The carboxylic acid group’s ionization state (pH 7.4 vs. 5.5) affects target binding .
    • Solubility: Use co-solvents (e.g., DMSO ≤1%) to avoid aggregation in aqueous buffers .
  • Biological Models:
    • Cell lines with differing expression levels of target enzymes (e.g., kinases) yield variable IC₅₀ values .

Strategy:

  • Standardize assay protocols (pH, temperature, solvent systems).
  • Validate activity using orthogonal methods (e.g., enzymatic assays vs. cellular proliferation assays) .

Q. What strategies are effective in optimizing the compound’s solubility and stability for in vitro assays?

Methodological Answer:

  • Solubility Enhancement:
    • Salt Formation: Prepare sodium or potassium salts of the carboxylic acid group for improved aqueous solubility .
    • Co-Solvents: Use DMSO/PEG-400 mixtures (≤5% v/v) without destabilizing the pyrimidine ring .
  • Stability Optimization:
    • Lyophilization: Freeze-dry the compound to prevent hydrolysis during long-term storage .
    • Light Protection: Shield from UV exposure to avoid photodegradation of the chloro-pyrimidine moiety .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

Methodological Answer:

  • Molecular Docking:
    • Use X-ray crystallography data of target proteins (e.g., kinases) to model binding interactions.
    • Modify the pyrrolidine ring’s stereochemistry (R/S configurations) to optimize hydrogen bonding .
  • QSAR Studies:
    • Correlate substituent effects (e.g., methyl vs. cyclopropyl groups) with bioactivity trends from literature .

Example:
Replacing the 6-chloro group with a methoxy group reduced off-target interactions in kinase inhibition assays .

Q. What green chemistry approaches can be applied to improve the sustainability of its synthesis?

Methodological Answer:

  • Catalyst Selection: Replace Pd/C with recyclable copper nanoparticles to reduce heavy metal waste .
  • Solvent Substitution: Use bio-based solvents (e.g., cyclopentyl methyl ether) instead of DMF .
  • Energy Efficiency: Microwave-assisted synthesis reduces reaction time (30 minutes vs. 12 hours) and energy use .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for the same synthetic route?

Root Causes:

  • Impurity Profiles: Residual catalysts (e.g., Pd) may inflate yield measurements unless rigorously purified .
  • Analytical Methods: HPLC vs. NMR quantification can vary due to solvent interference or calibration standards .

Resolution:

  • Report yields alongside purity data (e.g., "65% yield, 95% purity").
  • Use internal standards (e.g., anthracene) for consistent NMR quantification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid

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